![molecular formula C7H11N3O B1519096 3-(2-Aminoethyl)-6-methylpyrimidin-4-one CAS No. 1105195-67-2](/img/structure/B1519096.png)
3-(2-Aminoethyl)-6-methylpyrimidin-4-one
Overview
Description
The compound “3-(2-Aminoethyl)pyridine” has an empirical formula of C7H10N2 and a molecular weight of 122.17 . Another compound, “3-(2-Aminoethylamino)propyl-dimethoxymethylsilane”, is a diamino-functional silane capable of providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .
Synthesis Analysis
The synthesis of “1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate” was successfully achieved using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The conformational space of Tryptamine (TRA), a compound structurally similar to “3-(2-Aminoethyl)-6-methylpyrimidin-4-one”, was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
Chemical Reactions Analysis
Tryptamine (TRA) has free radical scavenger properties. The conformational preferences were explained by hyperconjugative interactions, which were revealed by NBO data .
Physical And Chemical Properties Analysis
“3-(2-Aminoethylamino)propyl-dimethoxymethylsilane” is a colorless, strongly alkaline liquid with an amine smell. It is very sensitive to hydrolysis .
Scientific Research Applications
Nanocellulose Aerogel Synthesis
The amine-modified spherical nanocellulose aerogels have been synthesized using a compound structurally similar to “3-(2-Aminoethyl)-6-methylpyrimidin-4-one”. These aerogels exhibit a nano-porous network structure and are characterized by their high surface area, which is beneficial for applications like CO2 capture via covalent bonding .
Silane Coupling Agent
This compound acts as a silane coupling agent, which is crucial for chemical research. It’s employed in adhesives and sealant chemicals, and also serves as a paint additive and coating additive. Moreover, it plays a significant role in the production of petroleum .
Neurotransmitter Research
Compounds with a similar structure to “3-(2-Aminoethyl)-6-methylpyrimidin-4-one” are important in neurotransmitter research. They bear structural and chemical similarity to serotonin and melatonin, which are vital for understanding human behavioral and physiological states .
Mechanism of Action
Tryptamine, a compound structurally similar to “3-(2-Aminoethyl)-6-methylpyrimidin-4-one”, is an important neurotransmitter. It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-6-methylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNUJOFFAFXTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-methylpyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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